
Lenvatinib
Overview
Description
Lenvatinib, sold under the brand name Lenvima, is an anti-cancer medication developed by Eisai Co. It is primarily used for the treatment of certain types of thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. This compound functions as a multiple kinase inhibitor, targeting various receptors involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3 .
Preparation Methods
Lenvatinib is synthesized through a multi-step process starting from 4-amino-3-irgasan. The synthetic route involves the protection of amino groups, coupling with 4-chloro-7-methoxyquinoline-6-amide, deprotection of amino groups, and reaction with cyclopropylamine to yield this compound . Industrial production methods have been optimized to improve yield and reduce costs, including the development of an amorphous form of this compound mesylate .
Chemical Reactions Analysis
Key Synthetic Reactions
Lenvatinib’s synthesis revolves around two intermediates: 6-formamido-7-methoxy-4-chloroquinoline and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea .
Coupling of Intermediates
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Nucleophilic Substitution : The quinoline intermediate reacts with the urea derivative in chloroform using sodium methoxide (20% solution) under reflux (5 hours, 60–70°C) .
Table 1: Key Synthetic Steps and Conditions
Metabolic Pathways
This compound undergoes hepatic metabolism primarily via CYP3A4 and aldehyde oxidase (AO) , generating active (M1) and inactive metabolites (M2', M3') .
Enzymatic Reactions
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CYP3A4 Oxidation : Demethylation produces O-desmethyl this compound (M1), the major metabolite .
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Half-Life : 28 hours, with 65% fecal and 25% renal excretion .
Flavonoid Interactions
Flavonoids (e.g., luteolin, myricetin) inhibit this compound metabolism in vitro:
Table 2: Inhibitory Effects of Flavonoids on this compound Metabolism
Flavonoid | IC (RLM, µM) | IC (HLM, µM) | Target Enzymes |
---|---|---|---|
Luteolin | 11.36 ± 0.46 | 6.89 ± 0.43 | CYP1A2, CYP3A4 |
Myricetin | 11.21 ± 0.81 | 12.32 ± 1.21 | CYP2B6, CYP3A4 |
Fisetin | 21.75 ± 0.86 | 21.22 ± 0.93 | Non-specific inhibition |
RLM = Rat Liver Microsomes; HLM = Human Liver Microsomes
Structural Modifications and Salification
The final step involves forming the mesylate salt to enhance solubility:
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Reaction : this compound free base reacts with methanesulfonic acid in methanol, yielding this compound mesylate () .
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Conditions : Room temperature, 2-hour stirring, recrystallization in acetone-water .
Stability and Degradation
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pH Sensitivity : Degrades rapidly in acidic conditions (pH < 4) via hydrolysis of the urea bond .
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Photostability : Stable under ambient light but degrades under UV exposure .
Pharmacokinetic Interactions
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Protein Binding : 98–99% (primarily albumin), limiting drug-drug interactions .
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Food Effect : High-fat meals delay from 2 to 4 hours but do not reduce bioavailability .
This compound’s synthesis and metabolism involve intricate reactions optimized for scalability and safety. The interplay between CYP3A4/AO metabolism and flavonoid inhibition highlights the need for monitoring co-administered compounds. Structural modifications, such as mesylate salt formation, address physicochemical limitations, underscoring its clinical efficacy in oncology.
Scientific Research Applications
Hepatocellular Carcinoma (HCC)
Lenvatinib has been validated in clinical trials for the treatment of unresectable HCC. The REFLECT trial demonstrated its non-inferiority to sorafenib, with median overall survival rates of 13.6 months compared to 12.3 months for sorafenib. Furthermore, this compound showed a higher objective response rate (40.6% vs. 18.8%) and prolonged progression-free survival (7.3 months vs. 3.6 months) .
Table 1: Clinical Outcomes in HCC Treatment
Treatment | Median Overall Survival | Objective Response Rate | Progression-Free Survival |
---|---|---|---|
This compound | 13.6 months | 40.6% | 7.3 months |
Sorafenib | 12.3 months | 18.8% | 3.6 months |
Differentiated Thyroid Cancer
This compound is FDA-approved for treating radioactive iodine-refractory differentiated thyroid cancer. In clinical studies, it has shown significant efficacy, leading to improved progression-free survival rates compared to traditional therapies .
Renal Cell Carcinoma
Combination Therapies
This compound is frequently evaluated in combination with other therapeutic agents to enhance efficacy:
- This compound plus Pembrolizumab : A phase 2 study (LEAP-005) reported a 26% objective response rate in patients with advanced ovarian cancer treated with this combination .
- This compound plus Atezolizumab : Research indicates promising results in patients with HCC who have high tumor burdens .
Case Studies and Real-World Evidence
A prospective study involving patients with advanced HCC excluded from the REFLECT trial indicated that this compound remains effective even in high-burden cases, particularly among Child-Pugh A patients, showing median overall survival rates of 19.7 months .
Another study highlighted the safety profile of this compound in real-world settings, noting that while it is generally well-tolerated, there is a higher incidence of adverse events in patients with compromised liver function (Child-Pugh B) .
Future Directions and Research Opportunities
Ongoing research aims to identify biomarkers that predict responses to this compound and explore its potential in combination therapies targeting various angiogenic pathways to overcome resistance mechanisms . Additionally, studies are investigating its application across multiple cancer types beyond those currently approved.
Mechanism of Action
Lenvatinib acts as a receptor tyrosine kinase inhibitor. It inhibits the kinase activities of VEGFR1, VEGFR2, and VEGFR3, as well as fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4, platelet-derived growth factor receptor (PDGFR) alpha, c-Kit, and the RET proto-oncogene . By blocking these receptors, this compound disrupts the signaling pathways involved in tumor growth, angiogenesis, and cancer progression .
Comparison with Similar Compounds
Lenvatinib is often compared with other tyrosine kinase inhibitors such as sorafenib and sunitinib. While all three drugs target multiple kinases, this compound has a broader spectrum of activity, particularly against FGFRs, which contributes to its unique efficacy profile . Sorafenib and sunitinib, on the other hand, have different primary targets and are used in slightly different clinical contexts.
Similar Compounds
- Sorafenib
- Sunitinib
- Pazopanib
- Axitinib
This compound’s unique combination of targets and its ability to inhibit multiple pathways involved in cancer progression make it a valuable addition to the arsenal of anti-cancer therapies .
Biological Activity
Lenvatinib is an oral multitargeted tyrosine kinase inhibitor (TKI) that has gained significant attention for its biological activity in treating various cancers, particularly differentiated thyroid carcinoma, hepatocellular carcinoma (HCC), and renal cell carcinoma. This article provides a comprehensive overview of the biological mechanisms, efficacy, and safety of this compound based on diverse research findings.
This compound exerts its therapeutic effects primarily through the inhibition of several key receptor tyrosine kinases involved in angiogenesis and tumor growth. The main targets include:
- Vascular Endothelial Growth Factor Receptors (VEGFR1-3)
- Fibroblast Growth Factor Receptors (FGFR1-4)
- Platelet-Derived Growth Factor Receptor Alpha (PDGFRα)
- KIT
- RET
The inhibition of these receptors disrupts the signaling pathways essential for angiogenesis, which is crucial for tumor growth and metastasis. Specifically, this compound's potent inhibition of VEGFRs leads to decreased blood vessel formation within tumors, while FGFR inhibition can reverse resistance to VEGF blockade, enhancing antitumor effects .
Thyroid Cancer
In the SELECT trial, this compound demonstrated significant efficacy in patients with radioiodine-refractory differentiated thyroid cancer. The median progression-free survival (PFS) was approximately 18 months for those receiving this compound compared to just 3 months for the placebo group (HR: 0.24; p < 0.0001) . A meta-analysis indicated that this compound provided clinical benefits to 71.7% of patients with thyroid cancer, although serious adverse events were reported in 57.4% of cases .
Hepatocellular Carcinoma
The REFLECT trial established this compound as non-inferior to sorafenib regarding overall survival in patients with advanced HCC. The median overall survival was 13.6 months for this compound compared to 12.3 months for sorafenib, with a median time to progression of 8.9 months versus 3.7 months . A prospective study focusing on real-world settings highlighted that this compound is safe and effective, particularly in patients with Child-Pugh A liver function status .
Safety Profile
The safety profile of this compound has been characterized by a range of adverse events (AEs), which vary depending on the underlying liver function of patients:
- Child-Pugh A : Lower incidence of severe AEs (80.9%) and discontinuation rates (17%).
- Child-Pugh B : Higher incidence of severe AEs (100%) and discontinuation rates (33.3%) .
Despite its efficacy, careful monitoring is essential due to the potential for significant toxicities associated with treatment.
Case Studies
Recent case reports illustrate the practical application of this compound in clinical settings:
- Case Report on HCC : Two patients with unresectable HCC were treated with this compound; however, both discontinued due to low tolerability despite initial positive responses .
- Real-Life Experience : A cohort study involving multiple centers showed that this compound led to marked tumor shrinkage in patients with advanced HCC .
In Vitro and In Vivo Studies
This compound's biological activity has been further elucidated through various preclinical studies:
- Kinase Inhibition Profile : this compound showed strong inhibitory effects on VEGFRs with IC50 values ranging from 2.3 nmol/L to 4.7 nmol/L across different receptors .
- Metabolism Studies : Research indicated that certain flavonoids could inhibit the metabolism of this compound, potentially affecting its pharmacokinetics and therapeutic efficacy .
Q & A
Basic Research Questions
Q. How should researchers design preclinical studies to evaluate lenvatinib's efficacy in hepatocellular carcinoma (HCC)?
- Methodological Guidance : Use patient-derived organoids and xenograft models to replicate human HCC heterogeneity. Ensure dose-response studies align with clinical ranges (e.g., 8–12 mg/day for HCC) and include liver function parameters (e.g., ALBI score) to assess toxicity . Validate findings with RNA-seq to identify suppressed pathways (e.g., VEGF-related vascular permeability pathways) .
Q. What statistical approaches are recommended for analyzing survival outcomes in this compound clinical trials?
- Methodological Guidance : Apply stratified Cox proportional hazards models to account for baseline variables (e.g., BCLC stage, liver function). Use forest plots to compare subgroup outcomes (e.g., OS and PFS in NASH patients vs. viral hepatitis cohorts) . Ensure reproducibility by documenting analysis scripts and raw data workflows .
Q. How can real-world evidence (RWE) be integrated with RCT data to assess this compound safety?
- Methodological Guidance : Mine pharmacovigilance databases (e.g., FAERS) using disproportionality analysis (e.g., reporting odds ratios) for adverse events like colitis. Cross-validate with prospective registries to address reporting bias .
Advanced Research Questions
Q. What molecular mechanisms drive this compound resistance in HCC, and how can they be experimentally modeled?
- Methodological Guidance : Combine CRISPR screening with organoid models to identify resistance pathways (e.g., PTEN/PI3K/AKT). Validate via phospho-proteomics and test combinatorial therapies (e.g., this compound + HDAC inhibitors like SAHA) in syngeneic mouse models . Use single-cell RNA-seq to map immune cell infiltration changes (e.g., GZMK+ CD8 T cells) post-treatment .
Q. How do liver function parameters influence this compound dosing strategies in heterogeneous HCC populations?
- Methodological Guidance : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling stratified by Child-Pugh and ALBI scores. Use Bayesian analysis to optimize dose adjustments in patients with compromised liver function, referencing real-world studies from Japan .
Q. What are the contradictions between phase 3 trial data and real-world efficacy of post-lenvatinib therapies?
- Methodological Guidance : Compare REFLECT trial outcomes (33% second-line treatment rate) with retrospective cohorts (e.g., Japanese studies showing sorafenib post-lenvatinib OS of 26.2 months). Address selection bias via propensity score matching .
Q. How can biomarkers predict response to this compound-pembrolizumab combinations in advanced HCC?
- Methodological Guidance : Design biomarker-driven phase 2 trials using multiplex IHC to quantify PD-L1 expression and T-cell infiltration. Validate predictive signatures (e.g., NLR > 3) through meta-analysis of LEAP-012 and STELLAR trial data .
Q. Data Presentation & Reproducibility
Q. What frameworks ensure reproducibility in this compound combination therapy studies?
- Methodological Guidance : Follow CONSORT guidelines for clinical trials and MIAME standards for omics data. Publish raw RNA-seq datasets (e.g., GEO accession codes) and detailed organoid culture protocols in supplementary materials .
Q. How should researchers resolve discrepancies in this compound's efficacy across HCC etiologies (e.g., NASH vs. viral hepatitis)?
- Methodological Guidance : Perform meta-regression analyses of REFLECT subcohorts, adjusting for confounders like AFP levels and ECOG status. Use machine learning (e.g., random forests) to identify etiology-specific predictors .
Q. Ethical & Regulatory Considerations
Q. What ethical guidelines apply to RWE studies using this compound adverse event data?
Properties
IUPAC Name |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSKHXYHFSIKNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194605 | |
Record name | Lenvatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lenvatinib is a receptor tyrosine kinase (RTK) inhibitor that inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4). Lenvatinib also inhibits other RTKs that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression in addition to their normal cellular functions, including fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4; the platelet derived growth factor receptor alpha (PDGFRα), KIT, and RET. | |
Record name | Lenvatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09078 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
417716-92-8 | |
Record name | Lenvatinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=417716-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lenvatinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417716928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lenvatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09078 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lenvatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LENVATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE083865G2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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